Nucleophilic Reactivity Benchmarking: Brönsted β = 1.02 for Aminolysis of 4-Fluorophenyl Acetate
In aqueous medium at 25 °C and ionic strength 0.1 M (KCl), the aminolysis of 4-fluorophenyl acetate with a series of primary and secondary amines yields a Brönsted-type plot slope β = 1.02 [1]. This β value is near unity, indicating a stepwise mechanism through a zwitterionic tetrahedral intermediate whose breakdown to products is rate-determining [1]. This specific β value constitutes a quantifiable benchmark for comparing nucleophilic reactivity. In contrast, aminolysis kinetic data for unsubstituted phenyl acetate under comparable conditions typically exhibit lower β values (approximately 0.8), reflecting a shift toward a more concerted mechanism [2]. The 4-fluoro substituent's electron-withdrawing effect stabilizes the tetrahedral intermediate, thereby altering the rate-determining step and overall reaction rate relative to the non-fluorinated parent compound.
| Evidence Dimension | Brönsted β value (sensitivity of reaction rate to amine basicity) |
|---|---|
| Target Compound Data | β = 1.02 |
| Comparator Or Baseline | Phenyl acetate (unsubstituted): β ≈ 0.8 |
| Quantified Difference | Δβ ≈ +0.22 |
| Conditions | Aqueous medium, 25°C, ionic strength 0.1 M (KCl) |
Why This Matters
This quantitative kinetic parameter allows researchers to predict and compare reaction rates when designing synthetic routes involving amine nucleophiles, supporting informed selection between 4-fluorophenyl acetate and its non-fluorinated analog based on desired mechanistic outcomes.
- [1] Rajarathnam, D., Jeyakumar, T., & Nadar, P. A. (2002). Structure-reactivity correlation in the aminolysis of 4-fluorophenyl acetate in aqueous medium. International Journal of Chemical Kinetics, 34(6), 366-373. View Source
- [2] Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622-2637. View Source
